3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid
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Overview
Description
3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid is a nitrogen-containing heterocyclic compound. This compound is part of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science . The unique structure of this compound, which includes a triazole ring fused to a pyridine ring, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-amino-1,2,4-triazole with pyridine-2-carboxylic acid derivatives under acidic or basic conditions can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This binding can disrupt essential biological processes in microorganisms, leading to their death . The compound’s ability to interact with multiple targets makes it a versatile agent in medicinal chemistry .
Comparison with Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar biological activities.
3-Amino-1,2,4-triazole: A precursor in the synthesis of various triazole derivatives.
1,2,4-Triazolo[4,3-a]pyrimidine: Another fused triazole compound with significant biological activities.
Uniqueness: 3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid is unique due to its specific structure, which combines the properties of both triazole and pyridine rings. This fusion enhances its biological activity and makes it a valuable compound in various research fields .
Properties
Molecular Formula |
C7H6N4O2 |
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Molecular Weight |
178.15 g/mol |
IUPAC Name |
3-amino-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C7H6N4O2/c8-7-10-9-5-3-4(6(12)13)1-2-11(5)7/h1-3H,(H2,8,10)(H,12,13) |
InChI Key |
WCGAPZHDQPCZOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NN=C2N)C=C1C(=O)O |
Origin of Product |
United States |
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